

Retrosynthetic Analysis of 3-(3-Biphenylyl)azetidine: A Technical Guide

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Compound of Interest		
Compound Name:	3-(3-Biphenylyl)azetidine	
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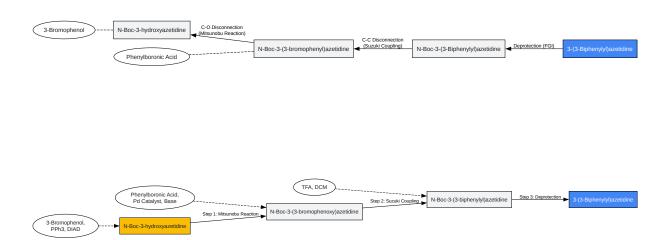
This guide provides a detailed retrosynthetic analysis for the synthesis of **3-(3-biphenylyl)azetidine**, a molecule of interest in medicinal chemistry due to the prevalence of the biphenyl and azetidine scaffolds in bioactive compounds. The proposed synthetic route is broken down into key transformations, with accompanying experimental protocols and quantitative data to facilitate practical application in a laboratory setting.

Retrosynthetic Strategy

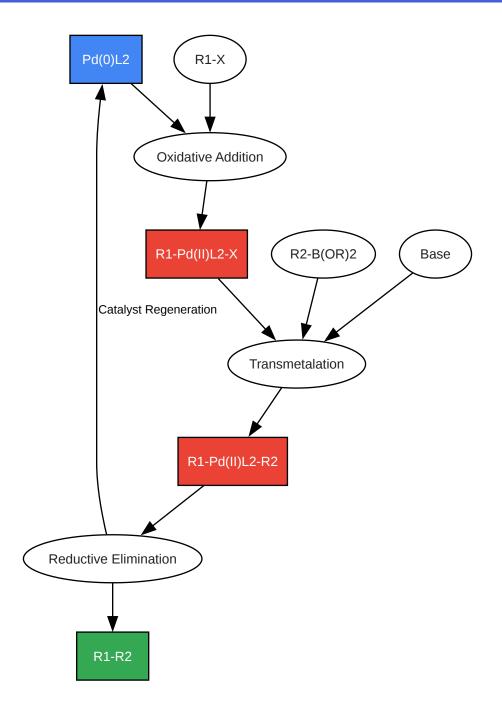
The retrosynthetic analysis of **3-(3-biphenylyl)azetidine** identifies key bond disconnections that lead to readily available starting materials. The primary strategy involves a late-stage construction of the biphenyl moiety via a Suzuki-Miyaura coupling, a robust and widely used cross-coupling reaction. The azetidine ring is proposed to be constructed from a precursor, N-Boc-3-hydroxyazetidine, through a Mitsunobu reaction.

A nitrogen protecting group, tert-butyloxycarbonyl (Boc), is employed throughout the synthesis to prevent side reactions involving the azetidine nitrogen. This protecting group is then removed in the final step to yield the target compound.









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Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com